![molecular formula C13H20N4O3 B12430567 tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12430567.png)
tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H20N4O3 and a molecular weight of 280.33 g/mol . This compound is characterized by the presence of an imidazole ring, a pyrrolidine ring, and a tert-butyl ester group. It is used in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.
Coupling Reaction: The imidazole and pyrrolidine rings are coupled using a suitable coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially at the imidazole ring, using nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the carbonyl group.
Substitution: Substituted derivatives of the imidazole ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions .
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with enzymes and receptors .
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties .
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl 1-piperazinecarboxylate
Comparison:
- Structural Differences: While all these compounds contain a tert-butyl ester group, they differ in the nature of the heterocyclic ring (pyrrolidine, bicyclo[1.1.1]pentane, piperazine).
- Reactivity: The presence of different heterocyclic rings influences their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its structure. For example, tert-butyl 3-hydroxypyrrolidine-1-carboxylate is used in the synthesis of pharmaceuticals, while tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate is employed in the development of advanced materials .
Biological Activity
The compound tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate (CAS No. 1186203-58-6) is a derivative of pyrrolidine and imidazole, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H20N4O3 with a molecular weight of 280.32 g/mol. The compound features a tert-butyl group, an imidazole moiety, and a pyrrolidine ring, which contribute to its unique biological profile.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For example, derivatives containing β-amino acid moieties have been shown to possess antiviral activities against various viruses, including tobacco mosaic virus (TMV) and herpes simplex virus (HSV). The incorporation of the imidazole group in the structure may enhance these activities due to its known interactions with viral proteins .
Antibacterial and Anti-inflammatory Properties
In addition to antiviral effects, related compounds have demonstrated antibacterial and anti-inflammatory activities. The presence of the imidazole ring is often associated with enhanced interaction with biological targets involved in inflammation pathways. For instance, certain β-amino acid derivatives have been identified as effective in reducing inflammation markers in vitro .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of such compounds. Studies indicate that modifications to the imidazole and pyrrolidine components can significantly alter biological activity. For example:
Modification | Effect on Activity |
---|---|
Substituting different groups on imidazole | Enhanced antiviral activity against TMV |
Altering the side chains of pyrrolidine | Changes in antibacterial potency |
This table summarizes how structural modifications can impact the biological effectiveness of similar compounds.
Study 1: Antiviral Efficacy
In a comparative study involving various β-amino acid derivatives, it was found that certain modifications led to increased efficacy against TMV. The compound this compound was noted for its promising results when tested at concentrations as low as 500 μg/mL, demonstrating significant protective effects against viral infection .
Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory properties of pyrrolidine derivatives highlighted that certain compounds could inhibit pro-inflammatory cytokines in cell cultures. The specific activity of this compound was assessed through in vitro assays, showing a reduction in TNF-alpha levels by approximately 40% at optimal concentrations .
Properties
Molecular Formula |
C13H20N4O3 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl 3-(imidazole-1-carbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-10(8-16)15-11(18)17-7-5-14-9-17/h5,7,9-10H,4,6,8H2,1-3H3,(H,15,18) |
InChI Key |
WKKDQBIXIGYWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)N2C=CN=C2 |
Origin of Product |
United States |
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